molecular formula C9H13NO2 B2609824 3-Amino-2-phenylpropane-1,2-diol CAS No. 120035-07-6

3-Amino-2-phenylpropane-1,2-diol

Cat. No.: B2609824
CAS No.: 120035-07-6
M. Wt: 167.208
InChI Key: XFHSHQBSGFVPFB-UHFFFAOYSA-N
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Description

3-Amino-2-phenylpropane-1,2-diol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group (-NH2) and two hydroxyl groups (-OH) attached to a phenyl-substituted propane backbone

Biochemical Analysis

Biochemical Properties

It is known that the compound can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence its interactions with enzymes, proteins, and other biomolecules.

Molecular Mechanism

The molecular mechanism of action of 3-Amino-2-phenylpropane-1,2-diol is not well-defined. It is speculated that the compound may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-phenylpropane-1,2-diol can be achieved through several methods. One common approach involves the enantioselective hydrolysis of epoxides derived from styrene derivatives. This method typically employs a combination of styrene monooxygenase and epoxide hydrolases to obtain the desired diol with high optical purity . Another method involves the reaction of 3-chloro-1,2-propanediol with ammonia in an alkaline environment, followed by purification steps .

Industrial Production Methods: Industrial production of this compound often utilizes multi-enzyme cascade reactions. These reactions involve the use of alcohol dehydrogenase, ω-transaminase, and alanine dehydrogenase to create a redox-neutral network, enabling the synthesis of the compound with high regio- and stereoselectivity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-phenylpropane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions include phenylpropanolamines, which are used as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds .

Comparison with Similar Compounds

Uniqueness: 3-Amino-2-phenylpropane-1,2-diol is unique due to its phenyl substitution, which imparts distinct chemical properties and enhances its applicability in various fields. The presence of both amino and hydroxyl groups allows for versatile chemical modifications, making it a valuable compound in synthetic organic chemistry .

Biological Activity

3-Amino-2-phenylpropane-1,2-diol, also known as (R)-3-phenylpropane-1,2-diol, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H13NO2C_9H_{13}NO_2, characterized by a three-carbon backbone with a phenyl group and two hydroxyl groups. Its chirality at the second carbon contributes to its unique biological properties. The compound's stereochemistry plays a crucial role in its interaction with biological systems.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Neuromodulation : It has been shown to influence neurotransmitter levels, particularly dopamine and norepinephrine, which are critical for cognitive functions such as memory and learning. This modulation may occur through interaction with neurotransmitter transporters or enzymes involved in neurotransmitter synthesis and degradation.
  • Biotransformation : Studies have demonstrated the compound's metabolic pathways in vivo. For instance, in a study involving mice, this compound was extensively metabolized, with major metabolites identified as 2-hydroxy-3-(phenylamino)propanoic acid and other polar derivatives . The metabolic clearance was notably different between mouse strains, indicating variability in biotransformation processes.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Interaction with Enzymes : The compound has been shown to interact with various enzyme variants that exhibit enhanced catalytic activity towards it. This interaction suggests potential applications in biocatalysis and metabolic engineering.
  • Influence on Neurotransmitter Systems : By modulating neurotransmitter levels, the compound may affect synaptic plasticity and neuronal signaling pathways, which are essential for cognitive processes.

Case Study: Toxic Oil Syndrome

One notable case study involved the analysis of this compound derivatives in relation to toxic oil syndrome (TOS) that occurred in Spain in 1981. The study identified these compounds as potential toxic agents linked to the consumption of contaminated oils. Research on the biotransformation of these compounds revealed significant insights into their metabolic clearance and potential toxicity profiles .

Table of Metabolites Identified in Mice Studies

Metabolite NameDescriptionPercentage Excreted
2-Hydroxy-3-(phenylamino)propanoic acidMajor urinary metabolite>70%
3-[(4'-hydroxyphenyl)amino]propane-1,2-diolHighly polar metaboliteMinor
Unmetabolized this compoundLess than 1% of total dose<1%

Applications

Given its biological activities, this compound has potential applications in various fields:

  • Pharmaceutical Development : Its neuromodulatory effects may be harnessed for developing drugs targeting cognitive disorders or mood regulation.
  • Biocatalysis : The compound's interactions with enzymes suggest its utility as a substrate in biocatalytic processes for synthesizing other biologically active compounds.

Properties

IUPAC Name

3-amino-2-phenylpropane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-6-9(12,7-11)8-4-2-1-3-5-8/h1-5,11-12H,6-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHSHQBSGFVPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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